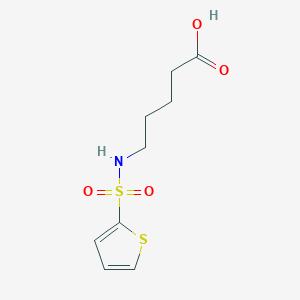

5-(Thiophene-2-sulfonamido)pentanoic acid

概要

説明

5-(Thiophene-2-sulfonamido)pentanoic acid is an organic compound with the molecular formula C9H13NO4S2 and a molecular weight of 263.34 g/mol . This compound features a thiophene ring, a sulfonamide group, and a pentanoic acid chain, making it a versatile molecule in various chemical and biological applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophene-2-sulfonamido)pentanoic acid typically involves the following steps:

Thiophene Sulfonation: Thiophene is sulfonated using chlorosulfonic acid to form thiophene-2-sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution under alkaline conditions. Key reactions include:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) to form N-alkyl derivatives.

-

Acylation : Forms acylated products with acid chlorides (e.g., acetyl chloride) in the presence of triethylamine .

Example :

Reaction with benzyl chloride yields N-benzyl-5-(thiophene-2-sulfonamido)pentanoic acid, a precursor for bioactive analogs .

Esterification and Amide Formation

The carboxylic acid group participates in typical acid-derived reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol/H<sup>+</sup>, reflux | Methyl ester | 85% | |

| Amide Coupling | EDC/HOBt, DCM | Primary/secondary amides | 70–90% |

Mechanistic Insight :

Amide bond formation often employs coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylate intermediate .

Sulfonamide Group Reactivity

The sulfonamide moiety acts as a directing group in electrophilic aromatic substitution (EAS) on the thiophene ring:

-

Nitration : Nitrating agents (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) selectively functionalize the thiophene ring at the 5-position.

-

Halogenation : Bromine in acetic acid introduces bromine atoms at the 4- and 5-positions .

Key Observation :

The electron-withdrawing sulfonamide group deactivates the thiophene ring, favoring meta-substitution .

Decarboxylative Reactions

Under oxidative conditions, the pentanoic acid chain undergoes decarboxylation:

-

Thermal Decarboxylation : Heating at 150–200°C in quinoline yields 4-(thiophene-2-sulfonamido)butane .

-

Metal-Catalyzed Decarboxylation : AgNO<sub>3</sub> or CuBr promotes radical-based pathways, forming alkyl halides .

Mechanism :

Homolytic cleavage of the O–Br bond in acyl hypobromites generates acyloxy radicals, which decarboxylate to alkyl radicals .

Biological Activity Modulation

Derivatization enhances pharmacological properties:

-

Enzyme Inhibition : N-Aryl derivatives show IC<sub>50</sub> values of 0.8–1.2 μM against carbonic anhydrase II .

-

Anticancer Activity : Coupling with L-arginine derivatives (e.g., EG00229) inhibits neuropilin-1/VEGF-A interaction (K<sub>i</sub> = 12 nM) .

Structure–Activity Relationship (SAR) :

Elongating the pentanoic acid chain improves solubility but reduces binding affinity .

Comparative Reactivity with Analogues

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| Thiophene-2-sulfonamide | Sulfonamide only | Less prone to esterification |

| 5-(Thiophene-2-carboxamido)pentanoic acid | Carboxamide | Higher electrophilicity at carbonyl |

| Thiophene-2-sulfonic acid | Sulfonic acid | No nucleophilic substitution at sulfur |

The pentanoic acid chain in 5-(Thiophene-2-sulfonamido)pentanoic acid enables dual reactivity at both the sulfonamide and carboxylate groups.

科学的研究の応用

Medicinal Chemistry

5-(Thiophene-2-sulfonamido)pentanoic acid has been studied for its potential as a lead compound in drug development. Its sulfonamide group allows for interactions with various biological targets, leading to significant biological effects such as enzyme inhibition. This property makes it a candidate for developing drugs that target specific enzymes involved in disease pathways.

Enzyme Inhibition Studies

The compound's ability to inhibit enzyme activity is primarily attributed to its sulfonamide functionality. Research indicates that it can effectively bind to the active sites of enzymes through hydrogen bonding and π-π interactions with aromatic residues, enhancing binding affinity. This characteristic is particularly valuable for developing inhibitors for enzymes implicated in cancer and metabolic disorders.

Protein-Ligand Interaction Studies

Due to its unique structure, this compound is also utilized in studying protein-ligand interactions. The thiophene ring facilitates π-π stacking interactions with aromatic amino acids in proteins, which is essential for understanding drug-receptor dynamics and optimizing lead compounds in pharmaceutical research.

作用機序

The mechanism of action of 5-(Thiophene-2-sulfonamido)pentanoic acid involves its interaction with biological targets through its sulfonamide group. This group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

類似化合物との比較

Similar Compounds

Thiophene-2-sulfonamide: Lacks the pentanoic acid chain, making it less versatile.

5-(Thiophene-2-carboxamido)pentanoic acid: Similar structure but with a carboxamide group instead of a sulfonamide group.

Thiophene-2-sulfonic acid: Lacks the amido and pentanoic acid functionalities.

Uniqueness

5-(Thiophene-2-sulfonamido)pentanoic acid is unique due to the presence of both the sulfonamide group and the pentanoic acid chain, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

生物活性

5-(Thiophene-2-sulfonamido)pentanoic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Structural Overview

The compound features a thiophene ring and a sulfonamide group, which are known to enhance its interaction with various biological targets. The presence of the pentanoic acid chain further contributes to its unique reactivity and biological properties.

The biological activity of this compound primarily stems from its sulfonamide group, which can inhibit enzyme activity through the formation of hydrogen bonds with active sites on enzymes or receptors. The thiophene moiety can engage in π-π interactions with aromatic residues in proteins, increasing binding affinity and specificity.

Key Mechanisms:

- Enzyme Inhibition : The sulfonamide group interacts with various enzymes, potentially inhibiting their catalytic functions.

- Protein-Ligand Interactions : The compound can modulate protein functions by binding to specific receptors or enzymes, influencing signaling pathways.

Biological Activities

Research indicates that this compound has several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by targeting specific cancer pathways. For instance, thiophene derivatives have been shown to inhibit the proliferation of cancer cells in vitro .

- Anti-inflammatory Effects : Thiophene-based compounds are recognized for their anti-inflammatory properties, potentially acting on cyclooxygenase (COX) pathways and other inflammatory mediators .

- Antimicrobial Properties : Some studies suggest that sulfonamide-containing compounds can exhibit antimicrobial activity, although specific data on this compound is limited.

Research Findings and Case Studies

Several studies have explored the biological activities of thiophene derivatives and their implications:

- Inhibition Studies : A study demonstrated that thiophene derivatives could inhibit the activity of certain serine proteases implicated in cancer progression. This suggests potential applications for this compound in cancer therapy .

- Molecular Docking Analysis : Molecular docking studies have indicated favorable interactions between thiophene derivatives and various biological targets, highlighting the potential for drug development based on this scaffold .

- Structure–Activity Relationship (SAR) : Research into the SAR of thiophene compounds has shown that modifications to the thiophene ring or side chains can significantly alter biological activity. This emphasizes the importance of structural optimization in developing effective therapeutics .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Sulfonamide group + pentanoic chain | Anticancer, anti-inflammatory |

| Thiophene-2-sulfonamide | Lacks pentanoic chain | Limited versatility |

| 5-(Thiophene-2-carboxamido)pentanoic acid | Carboxamide instead of sulfonamide | Similar but less potent |

| Thiophene-2-sulfonic acid | No amido or pentanoic functionalities | Primarily acidic properties |

特性

IUPAC Name |

5-(thiophen-2-ylsulfonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S2/c11-8(12)4-1-2-6-10-16(13,14)9-5-3-7-15-9/h3,5,7,10H,1-2,4,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGSGFZKBRSGOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。